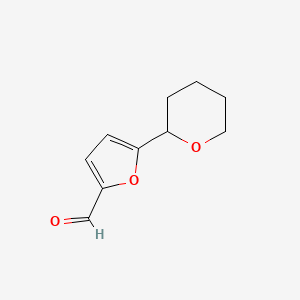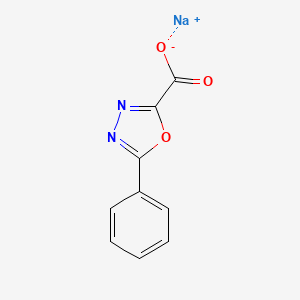![molecular formula C10H22N2O2 B1520707 Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate CAS No. 1178843-64-5](/img/structure/B1520707.png)
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate
Vue d'ensemble
Description
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is a chemical compound with the CAS number 1178843-64-5 . It is a liquid at room temperature . It is used in the pharmaceutical industry for testing .
Molecular Structure Analysis
The molecular weight of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is 202.3 . The InChI code for this compound is 1S/C10H22N2O2/c1-10(2,3)14-9(13)8-11-6-7-12(4)5/h11H,6-8H2,1-5H3 .Physical And Chemical Properties Analysis
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is a liquid at room temperature . It has a molecular weight of 202.3 .Applications De Recherche Scientifique
Synthesis and Transformations
The compound is used as a precursor in the synthesis of complex molecules. For example, Bevk et al. (2001) detailed the preparation of Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate from ethyl (2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)acetate and bis(dimethylamino)-tert-butoxymethane, leading to various amino substituted products and fused heterocycles like pyrimidinones and pyranones (Bevk et al., 2001).
Catalysis
Shangjie Xu et al. (2005) investigated the DMAP-catalyzed acetylation of alcohols, providing insights into the mechanism of action and highlighting the compound's role in facilitating nucleophilic attack and subsequent formation of desired esters, which is crucial for various synthetic applications (Xu et al., 2005).
Ligand Development
P. Anelli et al. (1999) described the use of tert-butyl N-(2-bromoethyl)iminodiacetate for the synthesis of bifunctional DTPA-like ligands from L-glutamic acid and L-lysine, emphasizing its potential in chelation therapy and diagnostic imaging (Anelli et al., 1999).
Chemical Transformations
Johnson and Aristoff (1990) reported on the synthesis of tert-butyl ester of (methylthio)acetic acid as an alternative route using EDC, underscoring the versatility of tert-butyl-based compounds in facilitating organic transformations (Johnson & Aristoff, 1990).
Intermediate for Biologically Active Compounds
Bingbing Zhao et al. (2017) developed a rapid synthetic method for Tert-Butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, highlighting its importance as an intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291) (Zhao et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 2-[2-(dimethylamino)ethylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)8-11-6-7-12(4)5/h11H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDAHRHFTMTASL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1520624.png)
![(5-{1-[(Tert-butoxycarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-YL)acetic acid](/img/structure/B1520625.png)
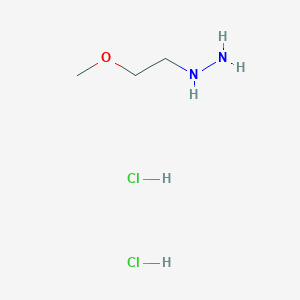
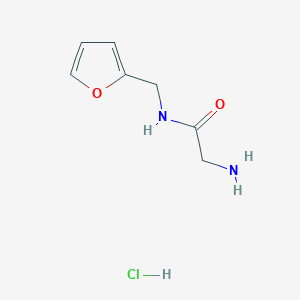
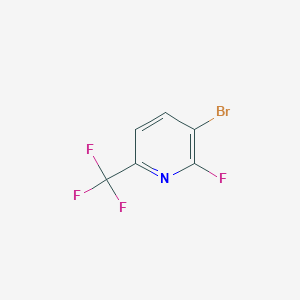
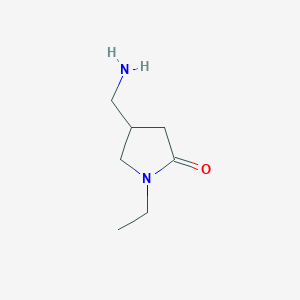

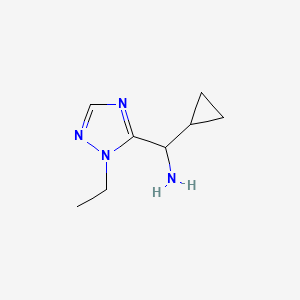
![5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1520637.png)
![Tert-butyl 4-[(1-methoxy-3-methyl-1-oxobutan-2-yl)amino]piperidine-1-carboxylate](/img/structure/B1520638.png)

